molecular formula C7H10O3 B064064 methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate CAS No. 178248-34-5

methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate

Cat. No.: B064064
CAS No.: 178248-34-5
M. Wt: 142.15 g/mol
InChI Key: YEAHAYMURWQZKG-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a cyclopropyl group attached to an oxirane ring, making it a valuable intermediate in the synthesis of various complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate typically involves the cyclopropanation of an appropriate precursor followed by epoxidation. One common method includes the reaction of a cyclopropyl ketone with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve ring-opening reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces diols .

Scientific Research Applications

Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive, allowing it to participate in nucleophilic addition reactions. These reactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the nature of the target and the context of the reaction .

Comparison with Similar Compounds

Uniqueness: What sets Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate apart is its combination of a cyclopropyl group and an oxirane ring, which imparts unique reactivity and stability. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of chemical products.

Properties

CAS No.

178248-34-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-5(10-6)4-2-3-4/h4-6H,2-3H2,1H3/t5-,6+/m0/s1

InChI Key

YEAHAYMURWQZKG-PHDIDXHHSA-N

SMILES

COC(=O)C1C(O1)C2CC2

Isomeric SMILES

COC(=O)[C@H]1[C@H](O1)C2CC2

Canonical SMILES

COC(=O)C1C(O1)C2CC2

Synonyms

Oxiranecarboxylic acid, 3-cyclopropyl-, methyl ester, (2R,3R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.